Lipophilicity Shift vs. Diflunisal: Predicted LogP 3.91 vs. Experimental LogP 4.44
The target compound exhibits a predicted ACD/LogP of 3.91, compared to the experimentally determined LogP of 4.44 for diflunisal [1]. This ΔLogP of −0.53 units represents a significant reduction in lipophilicity, which directly impacts predicted membrane permeability, aqueous solubility, and plasma protein binding. The lower LogP suggests that 3-(2,4-difluorophenyl)-5-hydroxybenzoic acid may exhibit reduced non-specific binding and improved aqueous solubility relative to diflunisal, although experimental validation is required.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 3.91 (predicted) |
| Comparator Or Baseline | Diflunisal experimental LogP = 4.44 |
| Quantified Difference | ΔLogP = −0.53 (target is less lipophilic) |
| Conditions | ACD/Labs Percepta prediction (pH 7.4) vs. experimental HPLC-derived LogP for diflunisal |
Why This Matters
A 0.53 LogP unit reduction alters predicted membrane permeability and tissue distribution, making this compound a distinct chemical starting point for projects requiring lower logD than diflunisal.
- [1] SIELC Technologies. Diflunisal HPLC column and physicochemical data. LogP = 4.44. https://www.sielc.com/Diflunisal.html (accessed 2024). View Source
